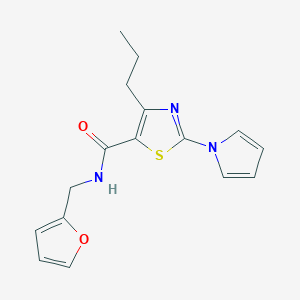

N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a furan-2-ylmethyl substituent on the amide nitrogen. Its core structure includes a 1,3-thiazole ring substituted with a pyrrol-1-yl group at position 2 and a propyl chain at position 2. The carboxylic acid precursor, 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (MW: 203.24, C₁₀H₁₁N₂O₂S), is functionalized via amide bond formation with furan-2-ylmethylamine .

Properties

Molecular Formula |

C16H17N3O2S |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H17N3O2S/c1-2-6-13-14(15(20)17-11-12-7-5-10-21-12)22-16(18-13)19-8-3-4-9-19/h3-5,7-10H,2,6,11H2,1H3,(H,17,20) |

InChI Key |

DGDHMIRMSPDLGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Pyrrole Ring Addition: The pyrrole ring can be added using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of double bonds.

Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyrrole rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the development of new pharmaceuticals.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan, pyrrole, and thiazole rings may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key analogues are compared below based on substituent variations and available

Notes:

- logP : The target compound’s logP is estimated to be lower than the 4-methylbenzyl analogue (4.878) due to the furan group’s reduced lipophilicity compared to a methylphenyl group.

- Molecular Weight : The oxolane-containing analogue (389.50) has a higher mass due to the thiadiazole ring and oxolane substituent .

Functional Group Impact on Properties

- Furan vs. This may improve aqueous solubility but reduce membrane permeability .

- Thiadiazole vs.

- Chlorinated Analogues : The dichlorophenyl-pyrimidine derivative () highlights agrochemical applications, though the target compound’s biological activity remains uncharacterized .

Biological Activity

N-(furan-2-ylmethyl)-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 272.36 g/mol |

| CAS Number | 1251675-13-4 |

| Chemical Structure | Chemical Structure |

Research indicates that compounds with similar thiazole structures exhibit various biological activities, including antimicrobial and antiviral effects. The thiazole ring is known for its ability to interact with biological targets, such as enzymes and receptors involved in disease processes.

- Antiviral Activity : Thiazole derivatives have shown promise in inhibiting viral replication. For instance, certain thiazolidinone derivatives have demonstrated significant inhibitory effects on hepatitis C virus (HCV) replication by targeting NS5B RNA polymerase, with IC50 values ranging from 31.9 μM to 32.2 μM .

- Antimicrobial Activity : Compounds similar to this compound have been reported to possess antibacterial properties against strains such as Staphylococcus aureus. In vitro tests demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin .

Study 1: Antiviral Efficacy

A study published in the European Journal of Medicinal Chemistry explored the antiviral efficacy of various thiazole derivatives. Among them, a compound structurally related to this compound exhibited an EC50 value of 0.26 μM against HCV . This suggests that modifications to the thiazole structure can enhance antiviral activity.

Study 2: Antibacterial Properties

In a comparative study of thiazole derivatives, several compounds demonstrated potent antibacterial activity against S. aureus, with MIC values ranging from 3.12 to 12.5 μg/mL . The findings indicate that the presence of specific substituents on the thiazole ring can significantly influence antibacterial potency.

Research Findings

Research has consistently shown that the biological activity of thiazole derivatives is highly dependent on their structural features:

- Substituents : The introduction of various functional groups can enhance or diminish biological activity.

- Structural Variability : Variations in the furan and pyrrole components affect binding affinity and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.